N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
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Overview
Description
N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the thiazole derivative with the ethanediamide moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethanediamide derivatives and thiazole-containing molecules. Examples are:
- N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
- 2-Pyridinesulfonamide, N-(3,5-dimethylphenyl)-
Uniqueness
What sets N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both aromatic and heterocyclic structures allows for diverse interactions and functionalities.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-9-14(2)11-18(10-13)26-21(28)20(27)24-8-7-19-15(3)25-22(29-19)16-5-4-6-17(23)12-16/h4-6,9-12H,7-8H2,1-3H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRLUWIVVUIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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